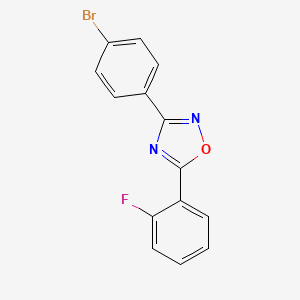

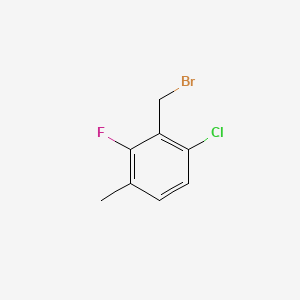

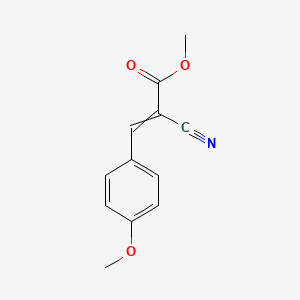

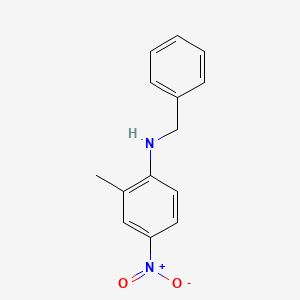

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives is a topic of significant interest due to their potential applications in various fields. The compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" is not directly synthesized in the provided papers, but related compounds have been synthesized through various methods. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

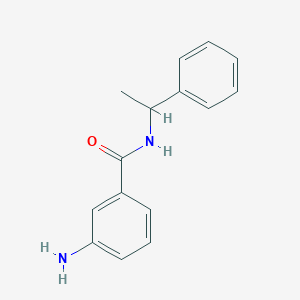

The molecular structure of 1,2,4-oxadiazole derivatives has been extensively studied using various theoretical and experimental techniques. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was characterized by single crystal X-ray diffraction and supported by theoretical approaches such as QTAIM and NBO analysis . Similarly, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using Gaussian09 software, with results in agreement with experimental data . These studies provide insights into the structural characteristics of oxadiazole derivatives that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives in chemical reactions has been explored in several studies. For instance, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in various acetylated products, demonstrating the compound's ambident reactivity . This suggests that the compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" may also exhibit interesting reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

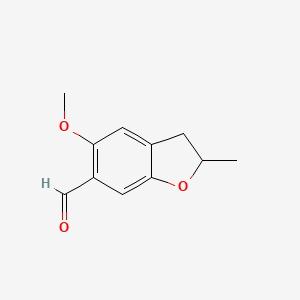

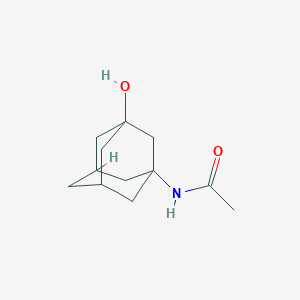

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been characterized in several studies. For example, the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing a 2-fluoro-4-methoxy phenyl group revealed that these compounds exhibit optical limiting behavior, which could have applications in optoelectronics . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s with a 4-bromophenyl pendant group provided insights into their thermal and dielectric properties . These findings could inform the understanding of the physical and chemical properties of "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole".

Applications De Recherche Scientifique

1. Biological Activities of a Newly Synthesized Pyrazoline Derivative

- Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Methods of Application : The study involves the synthesis of a pyrazoline derivative and its application on rainbow trout alevins. The effects on AchE activity and MDA level in the brain of alevins were observed .

- Results or Outcomes : The study is still ongoing, and the results are yet to be published .

2. Rapid Synthesis of ZnO Nanoparticles

- Summary of Application : This research presents a novel approach for the synthesis of ZnO nanoparticles (ZnO NPs) using a non-thermal plasma source generated by the gliding arc discharge-air system .

- Methods of Application : The effect of discharge time on the physical and optical properties, as well as the photocatalytic performance of the as-fabricated ZnO NPs, was investigated .

- Results or Outcomes : The as-synthesized ZnO NPs revealed exceptional photocatalytic performance by degrading 97% of Congo Red (CR) dye after irradiation for 150 min .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKTUKUEMPIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386402 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

419553-16-5 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

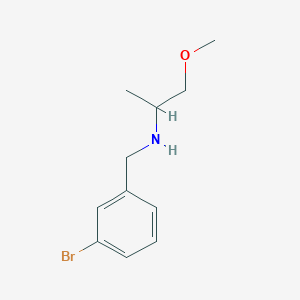

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)